8-Bromo-6-methoxyimidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
8-bromo-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-7(9)8-3-10-5-11(8)4-6/h2-5H,1H3 |
InChI Key |
YNUYWQHFXUKYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NC=C2C(=C1)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 8 Bromo 6 Methoxyimidazo 1,5 a Pyridine
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of the molecular geometry of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of the atomic positions within the crystal lattice, from which bond lengths, bond angles, and torsion angles can be calculated.
Hypothetical Data Tables:
Were the data available, it would be presented in tables similar to these:
Table 1: Selected Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Br1 | C8 | Data not available |
| O1 | C6 | Data not available |
| O1 | C9 | Data not available |
| N1 | C8a | Data not available |
| N2 | C3 | Data not available |
Table 2: Selected Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C7 | C8 | Br1 | Data not available |
| C5 | C6 | O1 | Data not available |
| C8a | N1 | C1 | Data not available |
Table 3: Selected Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
|---|---|---|---|---|
| C8 | C8a | N1 | C1 | Data not available |
| C6 | C5 | C4 | N2 | Data not available |
These tables would provide a detailed picture of the compound's covalent framework. The bond lengths and angles would reveal the hybridization of the atoms and the planarity of the fused ring system. The torsion angles, particularly around the methoxy (B1213986) group, would describe the conformation of this substituent relative to the pyridine (B92270) ring.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, known as crystal packing, is governed by non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would identify these interactions, which are crucial for understanding the material's physical properties.
Potential interactions could include:
π-π stacking: The planar aromatic rings of the imidazo[1,5-a]pyridine (B1214698) core could stack on top of one another.
Halogen bonding: The bromine atom at the 8-position could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
Hydrogen bonding: While the primary structure lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing.
A detailed crystallographic report would include a description of these interactions, often accompanied by diagrams illustrating the packing of molecules in the unit cell and tables listing the distances and angles of the key intermolecular contacts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For an aromatic system like this compound, the spectrum would be expected to show absorptions corresponding to π → π* and possibly n → π* transitions.
Hypothetical Data Table:
A typical presentation of UV-Vis data would be as follows:
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| e.g., Methanol (B129727) | Data not available | Data not available | e.g., π → π* |
The position (λmax) and intensity (molar absorptivity) of the absorption bands are influenced by the electronic structure of the molecule and the solvent used for the measurement. The bromo and methoxy substituents would be expected to cause shifts in the absorption maxima compared to the unsubstituted imidazo[1,5-a]pyridine core due to their electronic effects (inductive and mesomeric). A detailed analysis would involve correlating the observed transitions with molecular orbital calculations to provide a deeper understanding of the electronic structure of the compound.
Reactivity and Derivatization Pathways of 8 Bromo 6 Methoxyimidazo 1,5 a Pyridine
Reactivity at the Bromo-Substituted Position (C-8)
The bromine atom at the C-8 position of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi, Buchwald–Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The C-8 bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling:
A documented example of the reactivity of this compound is its participation in a Sonogashira coupling reaction. This reaction has been utilized to introduce an alkyne moiety at the C-8 position, a key step in the synthesis of more complex molecules. In a specific instance, this compound was reacted with trimethylsilylacetylene (B32187) to yield 6-methoxy-8-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyridine. google.com This intermediate can be further deprotected to provide the terminal alkyne, 8-ethynyl-6-methoxyimidazo[1,5-a]pyridine. google.com
| Reactant | Coupling Partner | Catalyst System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Trimethylsilylacetylene | Not explicitly detailed in the provided source | Not explicitly detailed in the provided source | 6-methoxy-8-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyridine | 99% | google.com |
Suzuki, Stille, Negishi, and Buchwald-Hartwig Couplings:
While the bromo-substituted position at C-8 is theoretically amenable to other cross-coupling reactions such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations, specific examples of these reactions with this compound are not detailed in the currently available scientific literature. A patent document describes a general procedure for Suzuki reactions on halo-aromatic substrates; however, its specific application to this compound is not explicitly stated. google.com
Nucleophilic Aromatic Substitution Reactions
Reactivity of the Methoxy (B1213986) Group (C-6)
The methoxy group at the C-6 position offers another site for potential functionalization, primarily through demethylation to reveal a hydroxyl group.
Demethylation Strategies
Specific studies detailing the demethylation of this compound have not been found in the reviewed scientific literature.
Potential for Further Functionalization
The potential for further functionalization of the C-6 position following a hypothetical demethylation to the corresponding 8-bromoimidazo[1,5-a]pyridin-6-ol has not been explored in the available literature for this specific compound.
Electrophilic Aromatic Substitution on the Imidazo[1,5-a]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine core is an electron-rich heterocyclic system, which suggests it could undergo electrophilic aromatic substitution. However, specific experimental data on such reactions with this compound, including the regioselectivity of the substitution, are not documented in the current scientific literature.
Functionalization at other positions of the Bicyclic System
The electronic nature of the imidazo[1,5-a]pyridine ring system, influenced by the nitrogen atoms and the fused ring structure, dictates its reactivity towards various reagents. The presence of a methoxy group at the 6-position and a bromine atom at the 8-position on the pyridine (B92270) ring further modulates this reactivity.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org However, the fused imidazole (B134444) ring is electron-rich and more susceptible to electrophilic attack. For the imidazo[1,2-a]pyrazine (B1224502) system, which is analogous, electrophilic substitution preferentially occurs at the C3 position of the imidazole ring. stackexchange.com This selectivity is attributed to the greater stability of the resulting reaction intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com In the case of this compound, the C1 and C3 positions of the imidazole moiety are potential sites for electrophilic attack. The methoxy group at C6 is an activating group and would be expected to direct electrophiles to the C5 and C7 positions of the pyridine ring, although the inherent deactivation of the pyridine ring makes this less favorable.
C-H Functionalization:
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. For the general imidazo[1,5-a]pyridine scaffold, metal-free C-H functionalization has been reported, for instance, in the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.orgnih.gov This type of reaction typically proceeds at the electron-rich C1 or C3 positions of the imidazole ring. nih.govacs.orgnih.gov While not specifically demonstrated for this compound, it is plausible that similar C-H activation strategies could be employed for its derivatization.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, particularly with electron-withdrawing groups present. libretexts.orgnih.govnih.govyoutube.comyoutube.com In this compound, the bromine atom at the 8-position could potentially be displaced by a strong nucleophile, although this is outside the scope of this section. Functionalization at other positions via nucleophilic attack is less common unless an activating group is present or under harsh reaction conditions.
The following table summarizes the potential functionalization at various positions of the this compound bicyclic system based on the general reactivity of related heterocyclic systems.
| Position | Type of Reaction | Reagents and Conditions (Examples from related systems) | Expected Product |
| C1/C3 | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts) | NBS, NCS, I2; HNO3/H2SO4; Acyl chloride/AlCl3 | 1- or 3-substituted derivatives |
| C1/C3 | C-H Functionalization (e.g., Methylene insertion) | Formaldehyde | Methylene-bridged dimers |
| C5/C7 | Electrophilic Aromatic Substitution (directed by C6-OCH3) | Potentially under forcing conditions | 5- or 7-substituted derivatives |
Ring-Opening and Rearrangement Reactions of the Imidazo[1,5-a]pyridine Scaffold
The stability of the imidazo[1,5-a]pyridine ring system is generally high; however, under certain conditions, ring-opening and rearrangement reactions can occur. These transformations can provide access to novel chemical scaffolds.
Ring-Opening Reactions:
While specific ring-opening reactions for this compound have not been documented, studies on related fused imidazole systems provide insights into potential pathways. For instance, the photochemical ring-opening of imidazo[1,5-a]quinolines, a structurally related scaffold, has been achieved under photoredox catalysis to yield synthetically useful imides. rsc.org A similar reactivity might be anticipated for the imidazo[1,5-a]pyridine core under specific photochemical conditions. Additionally, some imidazo[1,2-a]pyridines have been shown to undergo ring-opening upon reaction with (diacetoxyiodo)benzene (B116549) and sodium azide, leading to the formation of α-iminonitriles. researchgate.net
Rearrangement Reactions:
Rearrangement reactions of the imidazo[1,5-a]pyridine scaffold itself are not commonly reported. However, the Dimroth rearrangement is a known process in related aza-heterocyclic systems, such as imidazo[1,2-a]pyrimidines and 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms can switch places under thermal or basic conditions. researchgate.netwikipedia.orgnih.govresearchgate.net This type of rearrangement typically involves a ring-opening to an intermediate followed by recyclization. wikipedia.org While there is no direct evidence of a Dimroth-type rearrangement for the imidazo[1,5-a]pyridine system, the possibility under specific reaction conditions cannot be entirely ruled out, especially with appropriate substitution patterns that could facilitate the necessary ring-opening and closure steps. More recently, an unusual iodine-mediated rearrangement of imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines has been reported, proceeding through a proposed ring-opening/cyclization mechanism. nih.gov
The table below outlines potential ring-opening and rearrangement reactions based on analogous heterocyclic systems.
| Reaction Type | Conditions (Examples from related systems) | Potential Products from this compound |
| Photochemical Ring-Opening | Photoredox catalysis (e.g., Eosin Y), visible light | Substituted imide derivatives |
| Oxidative Ring-Opening | (Diacetoxyiodo)benzene, NaN3 | α-iminonitrile derivatives |
| Dimroth-type Rearrangement | Thermal or basic conditions (e.g., boiling pyridine, NaOH) | Isomeric heterocyclic structures |
| Iodine-mediated Rearrangement | I2, THF, room temperature | Rearranged fused heterocyclic systems |
Theoretical and Computational Investigations of 8 Bromo 6 Methoxyimidazo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Detailed Density Functional Theory (DFT) calculations specific to 8-Bromo-6-methoxyimidazo[1,5-a]pyridine are not extensively available in the public domain. However, computational studies on analogous imidazopyridine structures provide a framework for understanding its likely electronic and geometric properties. DFT calculations are a powerful tool for optimizing molecular geometry and elucidating the electronic landscape of a molecule. For similar compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT has been used to establish a planar molecular structure. iucr.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. Analysis of related brominated imidazo[1,2-a]pyridine (B132010) derivatives has shown that the HOMO and LUMO are typically characterized by pure π character across the aromatic rings, with some σ character on the bromine atoms. iucr.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.org
Table 1: Frontier Molecular Orbital Data for a Related Imidazopyridine Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Data not available | Data not available | 4.343 iucr.org |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 nih.gov |
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. While specific ESP analysis for this compound is not available, studies on similar heterocyclic systems indicate that the nitrogen atoms of the imidazo[1,5-a]pyridine (B1214698) core would exhibit negative potential (red/yellow regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the bromine atom would likely show positive potential (blue regions), indicating sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. There is currently no published MD simulation data for this compound. Such simulations would be valuable for understanding its interactions in a biological system or in solution by revealing its accessible conformations and the energy barriers between them.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption and Emission Maxima)
Computational methods, often coupled with DFT, can predict spectroscopic properties with a reasonable degree of accuracy. Although predicted spectroscopic data for this compound are not found in the searched literature, experimental NMR data for a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, has been reported. iucr.org Time-Dependent DFT (TD-DFT) calculations on other imidazo[1,5-a]pyridine derivatives have been used to identify electronic transitions, which are relevant for predicting UV-Vis absorption and emission spectra. uninsubria.it
Table 2: Experimental NMR Data for a Related Imidazopyridine Derivative
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
|---|
Reaction Mechanism Studies and Transition State Analysis of Key Transformations
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various methods, including cyclocondensation reactions. beilstein-journals.orgrsc.org While specific reaction mechanism studies and transition state analyses for the synthesis or subsequent reactions of this compound are not detailed in the available literature, computational chemistry could be employed to model these transformations. Such studies would involve locating transition state structures and calculating activation energies to provide a deeper understanding of the reaction kinetics and pathways.
Intermolecular Interaction Analysis within Defined Chemical Systems
The study of intermolecular interactions is crucial for understanding the solid-state packing of a molecule and its interactions with other molecules. Hirshfeld surface analysis is a common computational tool for investigating these interactions. For crystalline structures of similar brominated imidazopyridine compounds, analyses have revealed the significant contributions of H⋯Br/Br⋯H, H⋯H, and H⋯C/C⋯H contacts to the crystal packing. iucr.orgresearchgate.netnih.gov Energy framework calculations on these related compounds suggest that the intermolecular contacts are largely dispersive in nature. iucr.orgresearchgate.net
Role As a Versatile Synthetic Intermediate and Chemical Scaffold
Applications in the Construction of Complex Organic Molecules
While specific examples detailing the use of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine in the total synthesis of complex natural products are not extensively documented, its structural features make it an ideal intermediate for such endeavors. The bromine atom at the 8-position is a key functional group for introducing molecular complexity. It serves as a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, alkynyl, and amino substituents.
For instance, the Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the 8-position, significantly increasing the molecular complexity and providing access to novel biaryl structures. Similarly, the Sonogashira coupling would allow for the introduction of an alkyne, a versatile functional group that can undergo further transformations like cycloadditions or reductions. The methoxy (B1213986) group at the 6-position, being an electron-donating group, can influence the reactivity of the pyridine (B92270) ring and can potentially be demethylated to a hydroxyl group, offering another point for functionalization or for modulating the electronic properties of the final molecule. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in cross-coupling reactions highlights the utility of functionalized imidazo[1,5-a]pyridine (B1214698) scaffolds in building complex molecular architectures. nih.gov
Development of New Synthetic Methodologies Utilizing the this compound Scaffold
The imidazo[1,5-a]pyridine scaffold itself has been central to the development of new synthetic methodologies. rsc.orgacs.orgorganic-chemistry.org The development of efficient methods to access these heterocycles, such as cyclocondensation, cycloaddition, and oxidative cyclization, is an active area of research. rsc.orgresearchgate.net
The this compound scaffold is a valuable tool for developing and showcasing new synthetic transformations. For example, its bromo-substituent can be used as a test substrate for novel cross-coupling catalysts or reaction conditions. The development of a transition-metal-free, iodine-mediated sp3 C–H amination to synthesize imidazo[1,5-a]pyridine derivatives is one such example of methodological advancement. rsc.org Furthermore, new methods for the synthesis of imidazo[1,5-a]pyridines have been developed via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org The unique electronic environment of the this compound ring system can be exploited to study reaction mechanisms and to develop regioselective functionalization strategies.
Contributions to Chemical Diversity Libraries (excluding biological screening)
The imidazo[1,5-a]pyridine core is an attractive scaffold for the construction of chemical libraries for drug discovery and other screening purposes. nih.gov The synthetic tractability of this compound allows for the rapid generation of a diverse set of analogues.
Starting from this single precursor, a library of compounds can be synthesized by leveraging the reactivity of the bromine atom. A variety of building blocks can be introduced at the 8-position through parallel synthesis techniques using cross-coupling reactions. Further diversification can be achieved by targeting other positions on the heterocyclic core, if desired. The ability to generate a large number of structurally related compounds from a common intermediate is a cornerstone of modern medicinal chemistry and high-throughput screening. The flexibility of the imidazo[1,5-a]pyridine scaffold allows for the creation of libraries with a wide range of physicochemical properties, increasing the probability of identifying compounds with desired functions.
Potential in Materials Science and Optoelectronic Applications (based on general imidazo[1,5-a]pyridine scaffold properties)
The imidazo[1,5-a]pyridine scaffold has garnered significant attention for its promising optical and electronic properties, making it a valuable component in the development of new materials. scispace.com
Derivatives of imidazo[1,5-a]pyridine are well-known for their luminescent properties, often exhibiting intense fluorescence with large Stokes shifts. mdpi.comresearchgate.netresearchgate.net These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The emission properties of the imidazo[1,5-a]pyridine core can be finely tuned by altering the substituents on the ring system. researchgate.netmdpi.com
The this compound scaffold possesses inherent potential for the development of novel fluorophores. The methoxy group, being electron-donating, can influence the intramolecular charge transfer (ICT) character of the molecule, which is often linked to its fluorescent properties. rsc.org The bromine atom, while typically a fluorescence quencher, can be replaced via cross-coupling reactions with various chromophoric or auxochromic groups to modulate the emission wavelength and quantum yield. This synthetic flexibility allows for the rational design of fluorophores with tailored photophysical properties, such as emission color spanning from the blue to the yellow region of the spectrum. rsc.orgmdpi.com
| Compound Type | Emission Maxima (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| 1,3-Substituted Imidazo[1,5-a]pyridines (Zinc Complexes) | 410–460 | up to 0.33 | - | mdpi.com |
| Trifluoromethylated Imidazo[1,5-a]pyridines (in Acetonitrile) | - | 0.13–0.39 | Large | researchgate.net |
| Donor-π-Acceptor Imidazo[1,5-a]pyridine-Benzilimidazole Conjugates | ~520 (greenish-yellow) | ~0.70 | ~7000 | rsc.orgrsc.org |
| Imidazo[1,5-a]pyridine with 2,6-dichlorophenyl substituent (in CH₂Cl₂) | Blue emission | 0.49 | - | researchgate.net |
The imidazo[1,5-a]pyridine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. mdpi.com This makes these compounds versatile ligands for the construction of coordination complexes and polymers. nih.gov The resulting metal complexes can exhibit interesting photophysical, catalytic, or magnetic properties.
Specifically, when substituted at the 1-position with a pendant pyridine, the imidazo[1,5-a]pyridine core can act as a bidentate N,N-ligand, readily forming complexes with various transition metals like Zn(II), Cu(I/II), and Ir(III). nih.gov While this compound itself does not have this specific substitution pattern for bidentate chelation, it can still function as a monodentate ligand through its nitrogen atoms. More importantly, it can be functionalized to incorporate chelating groups. For example, the bromine at the 8-position could be transformed into a coordinating group, or a chelating moiety could be introduced via a cross-coupling reaction. The resulting ligands could be used to create luminescent metal complexes, where the metal center can enhance the emissive properties of the imidazo[1,5-a]pyridine core. mdpi.com The coordination environment can also influence the stability and electronic properties of the resulting materials, opening up possibilities in areas like catalysis and sensor development. nih.govnih.gov
Future Research Directions and Perspectives in 8 Bromo 6 Methoxyimidazo 1,5 a Pyridine Chemistry
Exploration of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Approaches)
While various methods exist for the synthesis of the core imidazo[1,5-a]pyridine (B1214698) scaffold, future research should prioritize the development of more sustainable and efficient routes specifically tailored for 8-Bromo-6-methoxyimidazo[1,5-a]pyridine. rsc.org Current synthetic strategies often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. beilstein-journals.org The principles of green chemistry offer a roadmap for innovation in this area.
Future synthetic explorations could focus on:
One-Pot, Multi-Component Reactions (MCRs): Designing convergent syntheses where multiple starting materials react in a single vessel to form the target compound can significantly reduce waste, time, and energy consumption. ccspublishing.org.cn
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, improve yields, and enhance product purity compared to conventional heating methods. benthamdirect.com
Use of Greener Solvents and Catalysts: Investigating reaction media such as water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds. organic-chemistry.org Similarly, employing earth-abundant metal catalysts (e.g., copper, iron) or even metal-free conditions would be a significant advancement. organic-chemistry.org An iron-catalyzed C-H amination, for instance, uses a green solvent and produces water as the only byproduct. organic-chemistry.org
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, making them an attractive platform for the large-scale, sustainable production of this compound derivatives.
| Green Chemistry Approach | Potential Advantages for Synthesis | Relevant Precedents in Heterocycle Synthesis |
| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. | Synthesis of imidazo[1,2-a]pyridines. ccspublishing.org.cn |
| Microwave Irradiation | Faster reaction times, higher yields, cleaner reactions. | Green synthetic protocols for imidazo[1,2-a]pyridines. benthamdirect.com |
| Alternative Solvents (e.g., water) | Reduced environmental impact, improved safety. | Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org |
| Metal-Free Catalysis | Lower toxicity, reduced cost, avoidance of metal contamination. | Denitrogenative transannulation using BF₃·Et₂O for imidazo[1,5-a]pyridines. organic-chemistry.org |
Advanced Mechanistic Studies of Underpinning Reaction Pathways
A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and developing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.
Key areas for mechanistic investigation include:
Cyclization and Annulation Reactions: Detailed studies on the key bond-forming steps, such as cyclocondensation or transannulation reactions used to construct the imidazo[1,5-a]pyridine core, are needed. rsc.orgbeilstein-journals.org For example, understanding the role of catalysts like bismuth(III) triflate in generating and controlling reactive intermediates (e.g., nitrilium ions) could lead to more efficient syntheses. acs.org
Role of Intermediates: Trapping experiments, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotopic labeling can provide direct evidence for the existence and reactivity of transient intermediates.
Kinetic and Thermodynamic Profiling: Performing kinetic studies can help to identify the rate-determining steps and optimize reaction conditions for improved efficiency.
Development of Highly Selective Functionalization Strategies for Complex Derivatives
The existing bromo and methoxy (B1213986) substituents on the this compound scaffold serve as valuable handles for further molecular elaboration. However, the development of highly regioselective methods to introduce additional functional groups is a critical future challenge. The imidazo[1,2-a]pyridine (B132010) system has been extensively studied for site-selective C-H functionalization, and these strategies could be adapted. rsc.org
Future research should target:
C-H Functionalization: Directing C-H activation to specific positions on the heterocyclic core (e.g., C3, C5) would provide a highly atom-economical route to complex derivatives. rsc.orgnih.gov Visible-light photoredox catalysis has emerged as a powerful tool for such transformations in related systems. nih.gov
Cross-Coupling Reactions: The bromine at the C8 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install new carbon-carbon and carbon-heteroatom bonds. Investigating the reactivity of this position is essential.
Selective Demethylation/Substitution: Developing methods to selectively cleave the C6-methoxy group to reveal a hydroxyl functionality would open up another avenue for derivatization, allowing for the introduction of a wide range of new groups through etherification or esterification.
| Functionalization Strategy | Target Position | Potential Application |
| C-H Arylation/Alkylation | C3, C5 | Introduction of diverse substituents for property tuning. |
| Suzuki Cross-Coupling | C8 (at Bromine) | Formation of biaryl structures for materials or medicinal chemistry. |
| Buchwald-Hartwig Amination | C8 (at Bromine) | Installation of amine functionalities for biological applications. |
| O-Demethylation | C6 (at Methoxy) | Unmasking a hydroxyl group for further derivatization. |
Integration into New Chemical Platforms for Materials or Catalysis Research
The inherent photophysical properties and coordination capabilities of the imidazo[1,5-a]pyridine scaffold make it a promising platform for the development of novel functional materials and catalysts. rsc.org The specific substitution pattern of this compound can be leveraged to fine-tune these properties.
Prospective research directions include:
Luminescent Materials: Imidazo[1,5-a]pyridine derivatives are known for their luminescence. researchgate.net Systematic modification of the this compound core, for example, through cross-coupling reactions at the C8-bromo position, could lead to new fluorescent probes, sensors, or emitters for organic light-emitting diodes (OLEDs). Coordination with metal ions like Zn(II) has been shown to enhance quantum yields in related systems. mdpi.com
Ligand Design for Catalysis: The nitrogen atoms in the heterocyclic core can act as coordination sites for transition metals. By incorporating additional ligating groups, this compound could be elaborated into novel pincer or N-heterocyclic carbene (NHC) ligands for applications in homogeneous catalysis. beilstein-journals.org
Organic Electronics: The π-conjugated system of the imidazo[1,5-a]pyridine core suggests potential applications in organic electronics. Future work could explore the synthesis of polymers or oligomers incorporating this moiety to investigate their charge-transport properties.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. Applying these methods to this compound can guide synthetic efforts and provide insights into molecular behavior.
Future computational studies could focus on:
Predicting Reactivity: Density Functional Theory (DFT) can be used to calculate molecular electrostatic potentials and frontier molecular orbital energies to predict the most reactive sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization strategies. mdpi.com
Virtual Screening: For applications in medicinal chemistry or materials science, computational docking and virtual screening can be used to predict the binding affinities of novel derivatives to biological targets or to estimate their electronic properties. nih.govnih.gov
Designing Novel Scaffolds: Computational methods can be used to design entirely new molecules based on the this compound scaffold with optimized properties, such as specific absorption/emission wavelengths or enhanced catalytic activity, prior to their synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Bromo-6-methoxyimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach for brominated imidazo[1,5-a]pyridines involves cyclization reactions. For example, ethyl bromopyruvate reacts with substituted diaminopyridines (e.g., 5-bromo-2,3-diaminopyridine) in ethanol under reflux with NaHCO₃, yielding 65% of the brominated product . Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis. Optimization of solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry of brominating agents (e.g., NBS or Br₂) is critical to minimize side reactions and improve yield.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related bromoimidazopyridines . Complement with ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at ~δ 3.9 ppm, aromatic protons at δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : Brominated imidazo[1,5-a]pyridines serve as key intermediates in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, while the methoxy group enhances solubility and modulates electronic properties for target binding .
Advanced Research Questions
Q. How do electronic effects of the methoxy and bromo substituents influence the reactivity of imidazo[1,5-a]pyridine in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group at C6 activates the ring toward electrophilic substitution but may deactivate positions for nucleophilic attacks. Bromine at C8 acts as a directing group, enabling regioselective functionalization via Pd-catalyzed couplings. Computational studies (DFT) or Hammett parameters can predict substituent effects on reaction rates and regiochemistry .
Q. What strategies mitigate challenges in achieving high purity for this compound during scale-up?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) is standard. For scale-up, consider continuous flow chemistry to enhance reproducibility. Monitor byproducts (e.g., debrominated species) using HPLC with UV detection at λ = 254 nm .
Q. How can catalytic systems be optimized for C–C bond formation in derivatives of this compound?
- Methodological Answer : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) under inert atmospheres. Use microwave-assisted synthesis to reduce reaction times. For sterically hindered substrates, employ Buchwald-Hartwig conditions with Cs₂CO₃ as base .
Q. What environmental and safety protocols are critical when handling brominated imidazo[1,5-a]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
